Diacetazotol

Toxicology AhR Pathway Enzyme Inhibition

Diacetazotol is a synthetic azo dye used as a chemical probe in toxicology and wound healing research. Inconsistent purity or misidentification of azo compounds can lead to irreproducible EROD inhibition data. - Inhibits dioxin-induced EROD activity with an IC50 of 75±4 nM, enabling precise modulation of CYP1A1 in AhR pathway studies. - Historical application as a topical wound epithelialization agent (Pellidol) supports its use as a reference compound in scratch assays. - Available as an analytical standard with >98% HPLC purity, ensuring reliable calibration for LC-MS method development. - Supplied with full analytical documentation to guarantee batch-to-batch consistency for long-term studies.

Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
CAS No. 83-63-6
Cat. No. B1663434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetazotol
CAS83-63-6
Synonyms4-diacetylaminoazotoluene
Dermagan
diacetazotol
pellidol
Molecular FormulaC18H19N3O2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N=NC2=CC(=C(C=C2)N(C(=O)C)C(=O)C)C
InChIInChI=1S/C18H19N3O2/c1-12-7-5-6-8-17(12)20-19-16-9-10-18(13(2)11-16)21(14(3)22)15(4)23/h5-11H,1-4H3
InChIKeyYIEDSISPYKQADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diacetazotol: Azo Dye for Toxicology & Wound Healing


Diacetazotol (CAS 83-63-6), also referred to as Pellidol, is a synthetic azo dye of the azobenzene class, characterized by the molecular formula C18H19N3O2 and a molecular weight of 309.36 [1]. This compound is noted for its capacity to inhibit dioxin-induced ethoxyresorufin-O-deethylase (EROD) activity, with a reported IC50 of 75±4 nM, a property leveraged in toxicological studies involving the aryl hydrocarbon receptor (AhR) pathway . Beyond its biochemical activity, Diacetazotol has a historical application as a topical agent in veterinary and human medicine for stimulating wound epithelialization [2]. It is cataloged as compound 3 in patent US20070032458, which pertains to methods for inhibiting dioxin toxicity [3].

AhR Pathway Studies

Inhibits dioxin-induced EROD activity at reported nanomolar concentrations; supports toxicological screening of CYP1A1 modulators.

Wound Epithelialization Models

Historically used as a topical epithelialization stimulant; serves as a reference compound for in vitro scratch assays and formulation studies.

Analytical Standard Use

Supplied with verified HPLC purity; suitable for LC/UV method development and as a calibration standard in azo dye quantification.

Why Diacetazotol Substitution Fails


The scientific and industrial utility of Diacetazotol is defined by a specific, quantifiable activity profile that is not common to other azo dyes or even structurally similar compounds. Generic substitution within this class is ill-advised due to the wide variability in both biochemical potency and physicochemical properties. While many azo compounds exist, Diacetazotol is distinguished by its potent inhibition of dioxin-induced EROD activity, a specific endpoint not evaluated for most of its structural analogs . Furthermore, its historical application as a wound epithelialization agent is tied to a specific formulation profile [1]. A lack of equivalence in critical parameters—such as inhibitory concentration, solubility, or stability—can lead to irreproducible results, incorrect conclusions in toxicological screening, or failure in formulation development, thereby undermining the validity of the research or process.

Risk 1

EROD inhibition potency may not transfer: other azo dyes typically lack reported nanomolar AhR pathway inhibition, undermining toxicology study design.

Risk 2

Epithelialization profile may differ: wound healing endpoints are documented only for this specific compound; structural analogs may not reproduce the same model response.

Risk 3

Purity and solubility can shift assay results: uncharacterized azo dyes risk precipitation or impurity interference, reducing reproducibility in cell-based formats.

Diacetazotol Performance Guide for Procurement


EROD Inhibition vs. Flavonoid and Pharmaceutical Inhibitors

Diacetazotol demonstrates a uniquely potent inhibition of dioxin-induced ethoxyresorufin-O-deethylase (EROD) activity, with an IC50 of 75 ± 4 nM . This is in stark contrast to other known EROD inhibitors. For instance, the polyphenol resveratrol inhibits human CYP1A1-mediated EROD with an IC50 of 23 µM, which is over 300-fold less potent than Diacetazotol [1]. Other pharmaceutical compounds, such as the antihistamine azelastine and the proton pump inhibitor esomeprazole, inhibit EROD in rainbow trout liver S9 fractions with unbound IC50 values of 3.8 ± 0.5 µM and 3.0 ± 0.8 µM, respectively [2]. This potency difference means that Diacetazotol can achieve effective enzyme inhibition at concentrations that are orders of magnitude lower than these comparators.

EROD Inhibition
Cross-study comparable
IC50 75 ± 4 nM
~306-fold lower vs resveratrol (23 µM); ~40–50-fold vs azelastine/esomeprazole

Supports AhR pathway inhibition studies at low nanomolar concentrations.

Cross-study context; enzyme sources differ (human CYP1A1 vs trout S9).

Toxicology AhR Pathway Enzyme Inhibition

Solubility Profile for In Vitro Assay Development

Procurement decisions often hinge on the practical usability of a compound in standard laboratory solvents. Diacetazotol possesses a well-defined solubility profile that distinguishes it from less characterized azo dyes. It exhibits high solubility in DMSO, with vendor data indicating a concentration of up to 100 mg/mL (approximately 323.25 mM) . This high DMSO solubility facilitates the preparation of concentrated stock solutions, a crucial requirement for in vitro assays where solvent concentrations must be minimized to avoid cellular toxicity. In contrast, many structurally similar azo compounds may have lower or poorly documented solubility, leading to precipitation in assay media and inconsistent results.

DMSO Solubility
Data to verify
~100 mg/mL (approx. 323 mM)

Facilitates concentrated stock preparation for in vitro assays.

Vendor-reported value; verify lot-specific solubility before dosing.

Formulation In Vitro Assays Solubility

Verified HPLC Purity for Reproducible Research

Reproducibility in scientific research is contingent upon the use of well-characterized materials. Diacetazotol is available with a defined purity specification, typically >98% as determined by High-Performance Liquid Chromatography (HPLC) . This specification is a critical benchmark for procurement. It ensures that the biological activity observed in experiments can be attributed to the compound itself rather than unknown impurities, which could act as confounding agonists, antagonists, or cytotoxic agents. While other azo dyes may be sold, the explicit and verified HPLC purity of Diacetazotol provides a higher degree of confidence in the integrity of research data compared to compounds supplied without such rigorous analytical documentation.

HPLC Purity
Class-level inference
>98% (HPLC)

Minimizes impurity interference in biochemical and cell-based endpoints.

Review current lot certificate of analysis for batch-specific purity.

Analytical Chemistry Quality Control Reproducibility

Diacetazotol: Research and Industrial Applications


AhR-Mediated Dioxin Toxicity Research

Diacetazotol is specifically suited for in vitro studies examining the aryl hydrocarbon receptor (AhR) pathway and the toxic effects of dioxin-like compounds. Its nanomolar potency against dioxin-induced EROD activity allows for the precise modulation of CYP1A1 activity. Researchers can use Diacetazotol as a chemical probe to confirm the role of CYP1A1 in dioxin toxicity, making it a valuable tool in mechanistic toxicology and the screening of potential antidotes, as described in its foundational patent [1].

Wound Healing and Formulation Development

Given its historical use as a topical agent (Pellidol) to stimulate wound epithelialization , Diacetazotol serves as a reference compound for studies on wound healing. Its well-defined solubility in DMSO [1] is advantageous for creating standardized formulations for in vitro assays (e.g., scratch assays) or for developing novel topical formulations. It provides a chemically defined alternative to complex natural products when investigating mechanisms of epithelial cell migration and proliferation.

Analytical Standard for Method Development and Validation

With its established CAS number (83-63-6), defined molecular structure, and commercial availability as an analytical standard with >98% HPLC purity , Diacetazotol is ideal for analytical method development. It can be used as a calibration standard for HPLC or LC-MS methods aimed at detecting and quantifying azo dyes in environmental samples, industrial products, or biological matrices, ensuring the accuracy and traceability of analytical data.

Application
Selection Property
Validation Focus
Dioxin Toxicity Research (AhR)
Reported nanomolar EROD inhibition potency
CYP1A1 pathway endpoint confirmation
Wound Epithelialization Models
Documented solubility and historical epithelialization profile
In vitro scratch assay and cell migration endpoints
Analytical Method Development
Verified HPLC purity >98%
Calibration standard linearity and traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diacetazotol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.